molecular formula C13H20N2O B1399670 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide CAS No. 1146975-35-0

4-(4-Aminophenyl)-2,2,N-trimethylbutyramide

Cat. No. B1399670
M. Wt: 220.31 g/mol
InChI Key: YJJWAOLQSLQOCR-UHFFFAOYSA-N
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Description

The compound “4-(4-Aminophenyl)-2,2,N-trimethylbutyramide” is an organic compound likely containing an amine group (-NH2) and a carboxamide group (CONR2) where R represents a methyl group (-CH3). It seems to be structurally related to 4-aminophenol , which is an organic compound used in various applications including as a developer for black-and-white film .


Molecular Structure Analysis

The molecular structure analysis would require specific experimental data such as X-ray crystallography or NMR spectroscopy. In general, the compound would likely exhibit the typical properties of both amine and carboxamide functional groups .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of amines and carboxamides. For instance, it might participate in condensation reactions, substitution reactions, or redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. It’s likely to exhibit the typical properties of amines and carboxamides, such as basicity, polarity, and potential for hydrogen bonding .

Scientific Research Applications

Neuroprotective Effects

4-Phenylbutyric acid, a compound similar to 4-(4-Aminophenyl)-2,2,N-trimethylbutyramide, has shown potential in neuroprotection. It was found to protect against cerebral ischemic injury by acting as a chemical chaperone, reducing the load of mutant or misfolded proteins in conditions like cystic fibrosis and liver injury. Specifically, it demonstrated neuroprotective effects by reducing infarction volume, hemispheric swelling, and apoptosis, and improving neurological status in a mouse model of hypoxia-ischemia. It also inhibited endoplasmic reticulum (ER)-mediated apoptosis and inflammation in primary cultured glial cells under hypoxia/reoxygenation conditions, indicating its potential for treating cerebral ischemia and providing a novel approach for stroke treatment (Qi et al., 2004).

Bone Health

Another research has shown that 4-Phenylbutyric acid could also play a role in bone health. It was used to treat urea cycle disorders and was identified as an inhibitor of ER stress. It was found to attenuate inflammatory bone loss by inducing autophagy, a process often associated with ER stress. This property of 4-Phenylbutyric acid suggests its therapeutic potential in ameliorating inflammatory bone loss, marking it as a candidate for further investigation in bone-related diseases (Park et al., 2018).

Cognitive and Neurological Health

4-Phenylbutyric acid has also been investigated for its potential benefits in cognitive and neurological health. A study revealed that it could ameliorate cognitive deficits and reduce tau pathology in a mouse model of Alzheimer's disease. This effect was likely due to an increase in the inactive form of glycogen synthase kinase 3β (GSK3β), leading to a decrease in the phosphorylated form of tau. Furthermore, 4-Phenylbutyric acid was shown to restore brain histone acetylation levels and activate the transcription of synaptic plasticity markers, suggesting its potential as a treatment option for Alzheimer's disease (Ricobaraza et al., 2009).

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid potential health risks .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in various fields such as medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

4-(4-aminophenyl)-N,2,2-trimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-13(2,12(16)15-3)9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJWAOLQSLQOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenyl)-2,2,N-trimethylbutyramide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide
Reactant of Route 2
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide
Reactant of Route 3
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide
Reactant of Route 4
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide
Reactant of Route 5
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide
Reactant of Route 6
4-(4-Aminophenyl)-2,2,N-trimethylbutyramide

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